2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reactions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a target in breast cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Letrozole: An aromatase inhibitor used in breast cancer treatment.
Anastrozole: Another aromatase inhibitor with similar applications.
4-Triazolylflavans: Compounds with a triazole ring that also act as aromatase inhibitors.
Uniqueness
2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core, piperazine ring, and triazole moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H18N6S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H18N6S/c1-2-4-14-13(3-1)18-15(22-14)20-10-7-19(8-11-20)9-12-21-16-5-6-17-21/h1-6H,7-12H2 |
InChI Key |
NYJHNFRDXGEEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2N=CC=N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.